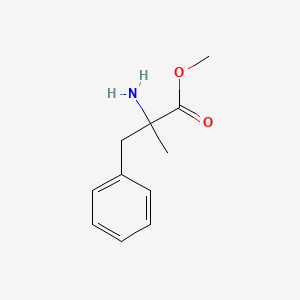
methyl 2-amino-2-methyl-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-methyl-3-phenylpropanoate (MAMP) is an organic compound that has been studied extensively for its potential applications in the scientific and medical fields. It is a colorless, crystalline solid with a molecular weight of 184.25 g/mol and a melting point of 84-86°C. MAMP is a versatile compound that can be used for a variety of purposes, including synthesis, research, and medical applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Applications :
- Methyl (S)-2-isocyanato-3-phenylpropanoate is used in the synthesis of amino acid ester isocyanates, indicating its role in creating diverse chemical structures (Tsai et al., 2003).
- Synthesis of novel N-(α-bromoacyl)-α-amino esters, including methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate, demonstrates its utility in creating compounds with potential biological activity (Yancheva et al., 2015).
- The compound has been used in meta-C–H arylation and methylation of 3-phenylpropanoic acid, indicating its relevance in cross-coupling chemical reactions (Wan et al., 2013).
Chemical Resolution and Characterization :
- Studies have utilized this compound for chemical resolution and assignment of absolute configuration, showing its importance in understanding stereochemistry (Drewes et al., 1992).
- Its derivatives have been synthesized and characterized, indicating its role in the development of novel chemical entities (Wang Yuan-chao, 2011).
Biological and Pharmacological Studies :
- Enzymatic resolution of β-amino methyl esters using lipase B from Candida antarctica has been reported, showing its potential in biocatalysis (Escalante, 2008).
- The compound has been utilized in the synthesis of modified side chains of taxol, a notable chemotherapeutic agent (Davis & Reddy, 1994).
Sensor and Detection Applications :
- Methyl-3-(2-hidroxy-5-nitrophenyl amino)-3-phenylpropanoate based colorimetric sensor has been developed for oxyanions, indicating its use in chemical sensing technologies (Suryanti et al., 2020).
Propiedades
IUPAC Name |
methyl 2-amino-2-methyl-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOFJPZFGBKAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64282-11-7 |
Source


|
| Record name | methyl 2-amino-2-methyl-3-phenylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one](/img/no-structure.png)